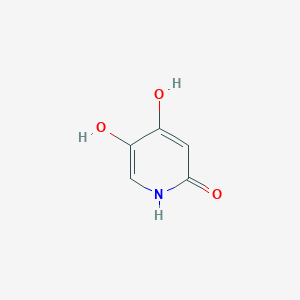
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide, also known as MTAA, is a small molecule compound that has been widely studied for its potential therapeutic applications. MTAA is a synthetic compound that belongs to the class of acrylamides and has been found to exhibit various biochemical and physiological effects. In Furthermore, we will also discuss the future directions for the research on MTAA.
作用机制
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide exerts its effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. This compound also inhibits the activity of NF-κB, which is involved in the regulation of immune responses and inflammation. Additionally, this compound inhibits the activity of PKC, which is involved in the regulation of cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound also reduces the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Furthermore, this compound has been found to induce apoptosis in cancer cells and reduce blood glucose levels in diabetic animals.
实验室实验的优点和局限性
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Furthermore, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various cellular processes. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the research on (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This can lead to the development of more specific inhibitors of these targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animals and humans. This can help determine the optimal dosage and administration route for its therapeutic use. Furthermore, the potential use of this compound in combination with other drugs or therapies should also be explored. Overall, the research on this compound has the potential to lead to the development of new therapies for various diseases.
合成方法
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide can be synthesized using a two-step process. In the first step, 3-bromothiophene is reacted with 2-methoxy-3-methylbenzaldehyde to form the intermediate compound. In the second step, the intermediate compound is reacted with acryloyl chloride to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学研究应用
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide has been widely studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of various enzymes and proteins such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and protein kinase C (PKC). These enzymes and proteins are involved in various cellular processes and their inhibition can lead to the prevention and treatment of various diseases.
属性
IUPAC Name |
(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-15-5-3-4-14(10-15)16(21-2)11-18-17(19)7-6-13-8-9-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVBSSJRMWNTBW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


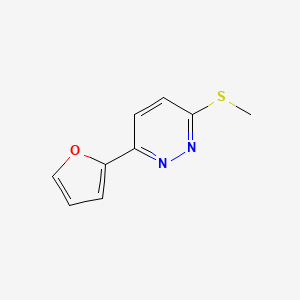
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2848156.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2848159.png)
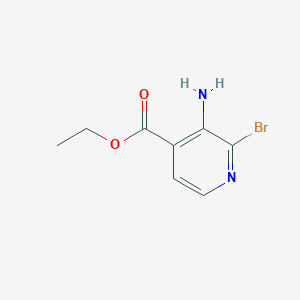
![methyl 2-{[(E)-2-{5-cyano-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaen-10-yl}ethenyl]amino}benzoate](/img/structure/B2848161.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2848162.png)
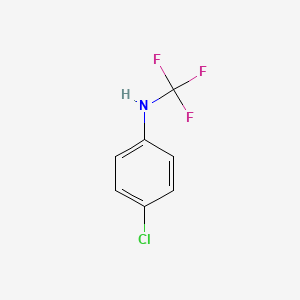
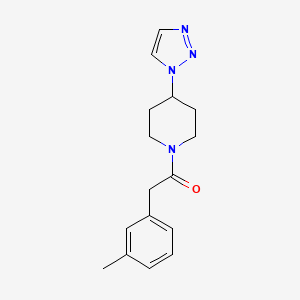
![Methyl 5-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848169.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2848170.png)
![2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride](/img/no-structure.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2848172.png)
